molecular formula C9H18ClN B2563651 2-(Cyclobutylmethyl)pyrrolidine;hydrochloride CAS No. 2416236-84-3

2-(Cyclobutylmethyl)pyrrolidine;hydrochloride

Cat. No.: B2563651
CAS No.: 2416236-84-3
M. Wt: 175.7
InChI Key: GHUHWTSTIMJIID-UHFFFAOYSA-N
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Description

“2-(Cyclobutylmethyl)pyrrolidine;hydrochloride” is a chemical compound with the CAS Number: 2416236-84-3 . It is a powder with a molecular weight of 175.7 .


Molecular Structure Analysis

The IUPAC Name for this compound is 2-(cyclobutylmethyl)pyrrolidine hydrochloride . The InChI Code is 1S/C9H17N.ClH/c1-3-8(4-1)7-9-5-2-6-10-9;/h8-10H,1-7H2;1H .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 175.7 .

Scientific Research Applications

Stereoselective Synthesis and Applications

Pyrrolidines are synthesized through various chemical reactions, including stereoselective processes that yield compounds with specific configurations. For example, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes has been used for the stereospecific formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines, with potential applications in organic synthesis and pharmaceuticals (Medjahdi, Gonzalez-Gomez, Foubelo, & Yus, 2009).

Luminescent Properties and Catalytic Applications

Cyclometalated complexes based on pyridine and pyrrolidine derivatives exhibit luminescent properties and have been applied in catalytic reactions, highlighting their potential in materials science and organic synthesis (Xu et al., 2014).

Polar [3+2] Cycloaddition for Pyrrolidines Synthesis

Polar [3+2] cycloaddition reactions involving pyrrolidine derivatives demonstrate their significance in synthesizing biologically active heterocycles, which can be applied in medicine and industry as dyes or agrochemicals (Żmigrodzka et al., 2022).

Applications in Metal Chemistry

Pyrrolidine derivatives have also found applications in metal chemistry, forming complexes with lanthanides and transition metals, which display unique magnetic and optical properties. These complexes have potential uses in molecular magnetism and photoluminescence (Alexandropoulos et al., 2011).

Catalysis and Organic Transformations

Moreover, pyrrolidine compounds have been explored as catalysts for various organic transformations, including acylation reactions and Michael addition, underscoring their versatility in facilitating efficient chemical processes (Liu et al., 2014).

Safety and Hazards

This compound has been classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a highly flammable liquid and vapor that causes severe skin burns and eye damage. It is harmful if swallowed or inhaled .

Properties

IUPAC Name

2-(cyclobutylmethyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-3-8(4-1)7-9-5-2-6-10-9;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUDMZDVCJODBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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